2-Chloropyridine-d4

Description

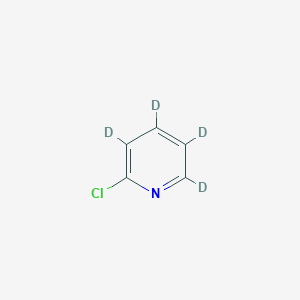

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001003-94-6 |

Source

|

| Record name | 1001003-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloropyridine-d4 physical properties and data sheet

High-Purity Deuterated Heterocycle for Metabolic Profiling and NMR Standardization

Executive Summary

2-Chloropyridine-d4 (CAS: 1001003-94-6) is the fully deuterated isotopologue of 2-chloropyridine, a critical building block in medicinal chemistry.[1][2] It serves two primary functions in modern drug development: as a metabolic probe to investigate the Kinetic Isotope Effect (KIE) in cytochrome P450-mediated oxidation, and as a spectroscopically silent internal standard for quantitative NMR (qNMR). By substituting all four aromatic protons with deuterium, this compound exhibits altered vibrational frequency and bond strength, providing a mechanism to retard metabolic clearance without affecting the steric or electronic binding properties of the pharmacophore.

Part 1: Chemical Identity & Structural Analysis

The complete deuteration of the pyridine ring results in a mass shift of +4.03 Da relative to the proteo-form. This mass difference is distinct enough for mass spectrometric resolution but subtle enough to maintain the parent compound's lipophilicity profile.

Table 1: Chemical Identification Data

| Parameter | Specification |

| Systematic Name | 2-Chloro-3,4,5,6-tetradeuteriopyridine |

| CAS Number | 1001003-94-6 |

| Parent CAS | 109-09-1 (Non-deuterated) |

| Chemical Formula | C₅D₄ClN |

| Molecular Weight | 117.57 g/mol |

| Isotopic Enrichment | Typically ≥ 99 atom % D |

| Appearance | Colorless to pale yellow liquid |

| SMILES | [2H]c1nc(Cl)c([2H])c([2H])c1[2H] |

Structural Visualization

The following diagram illustrates the specific substitution pattern. Note the deuterium atoms at positions 3, 4, 5, and 6, rendering the aromatic ring "silent" in proton NMR.

Part 2: Physicochemical Specifications[5][7]

While the electronic properties (dipole moment, dielectric constant) remain largely unchanged from the non-deuterated parent, the physical properties related to mass and vibrational energy (density, boiling point) show slight isotopic shifts.

Table 2: Physical Properties Comparison

| Property | 2-Chloropyridine (Proteo) | 2-Chloropyridine-d4 (Deutero) | Note on Causality |

| Molecular Weight | 113.54 g/mol | 117.57 g/mol | Addition of 4 neutrons. |

| Boiling Point | 166-170 °C | ~166-170 °C | Minimal shift; D-bonding slightly reduces volatility. |

| Melting Point | -46 °C | ~ -45 °C | Heavier isotopes often slightly elevate MP. |

| Density (25°C) | 1.205 g/mL | ~1.24 g/mL | Mass increase over constant molar volume. |

| Refractive Index | 1.532 | 1.530 | Slight reduction due to polarizability changes. |

| Solubility | Sparingly soluble (H₂O) | Sparingly soluble (H₂O) | Lipophilicity (LogP) is conserved. |

Note: Where specific experimental data for the d4 isotopologue is unavailable, values are extrapolated based on standard isotope effects observed in pyridine derivatives [1].

Part 3: Spectroscopic Characterization

The utility of 2-chloropyridine-d4 relies on its distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[6]

-

¹H NMR (Proton): The compound is silent . In a standard proton spectrum, no signals will appear between 7.0–8.5 ppm, where the proteo-form typically shows an ABCD aromatic pattern.

-

Quality Control: The presence of small multiplets in this region indicates incomplete deuteration (residual protio-species).

-

-

¹³C NMR (Carbon): Due to spin-spin coupling between ¹³C and ²H (Deuterium, spin=1), the carbon signals appear as triplets (or multiplets) rather than sharp singlets.

-

Coupling Constant: The ¹J_CD coupling is typically 20–30 Hz.

-

Intensity: Signals are less intense due to the lack of Nuclear Overhauser Effect (NOE) enhancement and splitting of the signal energy.

-

Mass Spectrometry (MS)[4]

-

Parent Ion: The molecular ion cluster will shift from m/z 113 (M) to m/z 117 (M+4) .

-

Isotope Pattern: The Chlorine-37 isotope signature (approx 3:1 ratio) will be preserved, appearing at m/z 119.

Part 4: Applications in Drug Development

The primary application of 2-chloropyridine-d4 is in the synthesis of deuterated active pharmaceutical ingredients (APIs) to improve metabolic stability. This exploits the Kinetic Isotope Effect (KIE) .

The Mechanism: Deuterium Switch

Carbon-Deuterium (C-D) bonds have a lower zero-point energy than Carbon-Hydrogen (C-H) bonds, making them stronger and harder to break. If the rate-limiting step in a drug's metabolism involves breaking a C-H bond (e.g., by CYP450 enzymes), substituting D for H can significantly reduce the rate of metabolism.

Experimental Workflow: Metabolic Stability Assay

The following diagram details how 2-chloropyridine-d4 is utilized to validate metabolic resistance.

Part 5: Handling, Safety, & Storage

Safety Protocols

2-Chloropyridine-d4 retains the toxicological profile of its parent compound. It is a potent alkylating agent and irritant.

-

Hazards: Toxic by inhalation and skin contact (H310+H330).[3] Causes serious eye damage (H318) [2].[3]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and use only within a certified fume hood.

Storage & Stability[1][2][4][6]

-

Hygroscopicity: Deuterated compounds can undergo H/D exchange if exposed to atmospheric moisture over long periods.

-

Condition: Store under inert gas (Argon or Nitrogen) at room temperature.

-

Shelf Life: Stable for >3 years if seal is unbroken. Re-test isotopic enrichment via ¹H NMR annually.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

Sources

Technical Masterclass: 2-Chloropyridine-d4 Isotopic Purity & Enrichment

Executive Summary: The Deuterium Advantage

In the high-stakes arena of drug discovery, 2-Chloropyridine-d4 (CAS: 1001003-94-6) is not merely a solvent or a reagent; it is a precision tool for manipulating metabolic stability. The substitution of protium (

For 2-chloropyridine derivatives, the 3, 4, 5, and 6 positions are prime targets for oxidative metabolism. Consequently, ensuring high isotopic enrichment (>98 atom % D) in 2-chloropyridine-d4 is critical to preventing "metabolic switching" or premature clearance in tracer studies.

Synthetic Pathways: The Pursuit of Isotopic Integrity

Achieving high isotopic purity requires selecting the correct synthetic strategy. There are two primary schools of thought: H/D Exchange and De Novo Functionalization . As a senior scientist, I advocate for the latter to minimize isotopologue scrambling.

Method A: Acid-Catalyzed H/D Exchange (The "Scrambling" Risk)

Direct H/D exchange on 2-chloropyridine using

Method B: The "Gold Standard" N-Oxide Route

The superior protocol involves starting with fully deuterated Pyridine-d5 (commercially available, >99.5% D). The synthesis proceeds via N-oxidation followed by regioselective chlorination. This method preserves the isotopic integrity of the carbon backbone.

Step-by-Step Protocol: N-Oxide Functionalization

-

Oxidation:

-

Reagents: Pyridine-d5, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

-

Mechanism: TFAA activates UHP to form trifluoroperacetic acid in situ, converting Pyridine-d5 to Pyridine-d5-N-oxide .

-

Critical Check: Monitor by TLC (MeOH/DCM). The N-oxide is significantly more polar.

-

-

Regioselective Chlorination:

-

Reagents: Pyridine-d5-N-oxide,

(Phosphoryl chloride). -

Conditions: Reflux at 80–100°C.

-

Mechanism: The oxygen of the N-oxide attacks

, creating an activated intermediate. Chloride ion attacks the C-2 position (nucleophilic aromatic substitution), followed by elimination of the phosphate group to restore aromaticity. -

Note: This yields 2-Chloropyridine-d4 .[1]

-

Visualization: Synthetic Logic Flow

Caption: Figure 1. The "Gold Standard" synthetic route utilizing Pyridine-d5 to ensure maximal isotopic enrichment.

Analytical Validation Protocols

Trusting a label is insufficient. You must validate the Isotopic Enrichment (IE) and Chemical Purity (CP) .

Nuclear Magnetic Resonance (NMR)

NMR provides "negative proof" for deuteration. You are looking for the absence of signals.

-

1H-NMR Protocol:

-

Solvent:

(Avoid -

Internal Standard: Use 1,3,5-Trimethoxybenzene (accurate weight).

-

Parameter Criticality: Set relaxation delay (

) to-

Why? Residual protons in a highly deuterated environment have extremely long

relaxation times. Short delays lead to under-integration of the impurity, falsely inflating your purity calculation [2].

-

-

Interpretation: Integrate the residual signal at the expected chemical shift (approx 7.3 - 8.5 ppm for pyridine protons). Compare against the internal standard.

-

-

13C-NMR:

-

Look for the characteristic triplet splitting of carbon signals (

) due to coupling with Deuterium (Spin = 1). This confirms the presence of deuterium at specific carbons.

-

Mass Spectrometry (GC-MS / LC-MS)

MS is the definitive tool for calculating the Isotopologue Distribution .

-

Protocol:

-

Inject dilute sample (10 ppm in MeOH).

-

Scan Mode: SIM (Selected Ion Monitoring) for molecular ions:

- 113 (d0 - Unlabeled)

- 114 (d1)

- 115 (d2)

- 116 (d3)

- 117 (d4 - Target)

-

Note: Account for the Chlorine isotope pattern (

vs

-

Data Presentation: Enrichment Calculation

| Isotopologue | m/z ( | Intensity (Abundance) | Contribution to Total |

| d0 | 113 | ||

| d1 | 114 | ||

| d2 | 115 | ||

| d3 | 116 | ||

| d4 | 117 |

Formula for Enrichment (%):

Visualization: Analytical Decision Matrix

Caption: Figure 2. Parallel validation workflow ensuring both isotopic and chemical purity standards are met.

Handling, Storage, and Safety

2-Chloropyridine-d4 shares the toxicological profile of its non-deuterated parent.

-

Volatility: It is a liquid at room temperature (bp

166-170°C). While not highly volatile, headspace accumulation in storage vials can be hazardous. -

Hygroscopy: Deuterated compounds must be kept dry.

from the atmosphere can introduce protons into the NMR solvent, complicating analysis, though exchange back onto the pyridine ring is unlikely without catalysis. -

Storage: Store under Argon at 2–8°C. Light sensitive (potential for slow dechlorination).

References

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

-

University of Groningen. (2022).[2] Evaluating the use of NMR for the determination of deuterium abundance.

-

LGC Standards. (n.d.). 2-Chloropyridine-d4 Product Data.

-

ChemicalBook. (n.d.). 2-Chloropyridine Synthesis and Properties.

-

National Institutes of Health (NIH). (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE.

Sources

An In-depth Technical Guide to the Synthesis and Manufacturing of 2-Chloropyridine-d4

Introduction

2-Chloropyridine-d4 is a deuterated analog of 2-chloropyridine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of deuterium, a stable isotope of hydrogen, in place of protium can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium effect" can lead to a reduced rate of metabolism, prolonged half-life, and potentially improved therapeutic efficacy and safety profiles.[2] Consequently, isotopically labeled compounds like 2-Chloropyridine-d4 are invaluable tools for researchers, scientists, and drug development professionals in elucidating metabolic pathways and developing next-generation therapeutics.[2][3]

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of 2-Chloropyridine-d4. It delves into the mechanistic underpinnings of various synthetic strategies, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols for key reactions.

Core Synthetic Strategies

The synthesis of 2-Chloropyridine-d4 primarily involves two strategic approaches:

-

Direct Deuteration of 2-Chloropyridine: This "late-stage" deuteration approach involves the direct exchange of hydrogen atoms for deuterium on a pre-existing 2-chloropyridine molecule.

-

Synthesis from a Deuterated Precursor: This method involves constructing the 2-chloropyridine ring system from starting materials that already contain the required deuterium atoms.

The choice between these strategies depends on several factors, including the desired deuteration pattern, the availability and cost of starting materials, and the scalability of the process.

Direct Deuteration of 2-Chloropyridine

Direct H-D exchange reactions offer a straightforward and often cost-effective route to deuterated molecules.[2] For pyridine derivatives, this typically involves reaction with a deuterium source, such as heavy water (D₂O), under conditions that facilitate the exchange.

Mechanism of H-D Exchange in Pyridines

The exchange of protons for deuterons on the pyridine ring can be facilitated under various conditions, including acid- or base-catalysis, or at elevated temperatures in neutral D₂O.[4] One common mechanism involves the deprotonation of the pyridinium ion by a deuteroxide ion to form an ylide intermediate, which is then deuterated.[4] The positions on the pyridine ring most susceptible to this exchange are those adjacent to the nitrogen atom (C2 and C6 positions) due to the relative stability of the corresponding ylide intermediates.[4]

Experimental Protocol: Catalytic H-D Exchange

This protocol outlines a general procedure for the direct deuteration of 2-chloropyridine using a catalyst and a deuterium source.

Materials:

-

2-Chloropyridine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Heterogeneous catalyst (e.g., nanostructured iron catalyst, Platinum on carbon)

-

Anhydrous solvent (e.g., dioxane)

-

Inert gas (e.g., Argon or Nitrogen)

-

High-pressure reactor (e.g., Parr autoclave)

Procedure:

-

To a high-pressure reactor vessel, add 2-chloropyridine and the chosen catalyst under an inert atmosphere.

-

Add deuterium oxide to the vessel.

-

Seal the reactor and purge with an inert gas.

-

Pressurize the reactor with hydrogen gas (if required by the catalyst system) or heat to the desired temperature.[5]

-

Maintain the reaction at the set temperature and pressure for a specified duration, with continuous stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Extract the product from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-Chloropyridine-d4.

-

Purify the product using techniques such as fractional distillation or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is critical for achieving high levels of deuteration. Nanostructured iron catalysts have shown promise for scalable and selective deuteration of heteroaromatics.[5]

-

Deuterium Source: D₂O is a readily available and cost-effective source of deuterium.[2]

-

Temperature and Pressure: Elevated temperatures and pressures are often necessary to overcome the activation energy for C-H bond cleavage and facilitate the H-D exchange.[4]

Synthesis from a Deuterated Precursor

An alternative to direct deuteration is to build the 2-chloropyridine molecule from a starting material that is already deuterated. This approach can offer greater control over the specific positions of deuterium incorporation.

One plausible route involves the chlorination of a deuterated pyridine-N-oxide. Pyridine-N-oxides can be conveniently synthesized and are known to undergo chlorination to produce 2-chloropyridines.[6]

Experimental Workflow: Synthesis via Deuterated Pyridine-N-Oxide

Caption: Synthesis of 2-Chloropyridine-d4 from Pyridine-d5.

Step 1: Oxidation of Pyridine-d5 to Pyridine-d5-N-oxide

Protocol:

-

Dissolve Pyridine-d5 in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled pyridine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove excess acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyridine-d5-N-oxide.

Step 2: Chlorination of Pyridine-d5-N-oxide

Protocol:

-

Carefully add phosphorus oxychloride (POCl₃) to the crude Pyridine-d5-N-oxide.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and cautiously pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent like diethyl ether.

-

Dry the combined organic extracts, filter, and concentrate to obtain crude 2-Chloropyridine-d4.

-

Purify the product by fractional distillation.

Rationale for this Pathway:

-

Regioselectivity: The reaction of pyridine-N-oxides with chlorinating agents like POCl₃ typically yields 2-chloropyridines with high regioselectivity.[6]

-

Availability of Precursor: Pyridine-d5 is a commercially available starting material.

Manufacturing Process and Quality Control

The industrial-scale manufacturing of 2-Chloropyridine-d4 requires careful consideration of process safety, scalability, and purification.

Key Manufacturing Considerations

-

Reactor Design: The choice of reactor material is important, especially when dealing with corrosive reagents like POCl₃. Glass-lined reactors are often employed.[7]

-

Temperature Control: Both the oxidation and chlorination steps can be exothermic. Efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.

-

Work-up and Purification: The purification of the final product is critical to meet the high purity standards required for pharmaceutical applications. Fractional distillation is a common method for separating 2-Chloropyridine-d4 from byproducts and unreacted starting materials.

Quality Control and Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of the final product, a combination of analytical techniques is employed.

| Analytical Technique | Purpose | Key Parameters Measured |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the chemical purity and confirm the molecular weight of the deuterated compound. | Purity (area %), Molecular ion peak (m/z) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and determine the degree and position of deuteration. | Chemical shifts, integration, absence of proton signals at deuterated positions |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the final product. | Purity (area %) |

Self-Validating System: The combination of these analytical methods provides a self-validating system for quality control.[8] For instance, the molecular weight determined by MS should be consistent with the structure and deuteration level determined by NMR.

Applications in Drug Development

The use of deuterated compounds like 2-Chloropyridine-d4 is a strategic approach in modern drug discovery and development.[9]

-

Metabolic Studies: Deuterated analogs are used as internal standards in pharmacokinetic studies to accurately quantify the parent drug and its metabolites.[2]

-

Improving Drug Properties: The kinetic isotope effect can be leveraged to slow down the metabolic breakdown of a drug, leading to improved bioavailability and a more favorable dosing regimen.[2]

-

Elucidating Reaction Mechanisms: Isotopic labeling is a powerful tool for studying the mechanisms of chemical and biological reactions.

Conclusion

The synthesis and manufacturing of 2-Chloropyridine-d4 require a deep understanding of isotopic labeling strategies and reaction mechanisms. Both direct deuteration and synthesis from deuterated precursors are viable routes, each with its own set of advantages and challenges. The choice of synthetic pathway is ultimately guided by the desired labeling pattern, scalability, and economic considerations. Rigorous quality control using a suite of analytical techniques is paramount to ensure the final product meets the stringent requirements of the pharmaceutical industry. As the demand for isotopically labeled compounds continues to grow, the development of more efficient and selective deuteration methods will remain an active area of research.

References

-

Wikipedia. 2-Chloropyridine. [Link]

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Preprints.org.

-

Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. (2024). LinkedIn. [Link]

- Google Patents.

- Bram, S., et al. (2022). Scalable and selective deuteration of (hetero)arenes.

- Google Patents.

- Google Patents.

- ResearchGate.

-

PubChem. 2-Chloropyridine. [Link]

- ChemRxiv.

- Electrochemical C−H deuteration of pyridine derivatives with D2O. (2021).

- Biochemistry. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.

- Werstiuk, N. H., & Ju, C. (1989).

- Macmillan Group - Princeton University.

- PubMed.

- ACS Publications.

- Chemistry LibreTexts.

- Journal of the Chemical Society, Dalton Transactions. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.

- Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2015). Organic Letters.

- Organic Chemistry Portal. Pyridine synthesis.

- ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. Isotope exchange reactions of pyridine.

- Patsnap.

- H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. (2014). Dalton Transactions.

- Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). Bioorganic & Medicinal Chemistry.

- Chemistry LibreTexts. Section 11.3.

- MDPI. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.

- Converting N-Pyridines to N-Pyridines through Zincke Imine Intermediates. (2023). Organic Process Research & Development.

- Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. (2021). Chemistry – A European Journal.

- ChemRxiv.

- ResearchGate. Nucleophilic substitution of hydrogen in pyridine and its derivatives by organophosphorus nucleophiles in the presence of electron-deficient acetylenes.

Sources

- 1. innospk.com [innospk.com]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropyridine-d4

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-chloropyridine and its isotopically labeled analog, 2-chloropyridine-d4. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering predictive insights into the mass spectral behavior of deuterated 2-chloropyridine. By understanding these patterns, researchers can leverage isotopic labeling for applications such as metabolite identification, pharmacokinetic studies, and quantitative bioanalysis using mass spectrometry. This guide combines foundational principles with empirical data to deliver a field-proven perspective on experimental design and spectral interpretation.

Introduction: The Role of Mass Spectrometry in Modern Research

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds.[1][2] In the pharmaceutical and chemical industries, it is a cornerstone of discovery and development, facilitating everything from reaction monitoring to the characterization of complex biological molecules. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation of analyte molecules.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[1]

Aromatic compounds, due to their stable ring structures, often exhibit prominent molecular ion peaks in their mass spectra.[3][4] However, substituents on the aromatic ring significantly influence the fragmentation pathways. For halogenated pyridines like 2-chloropyridine, the interplay between the pyridine ring and the halogen atom dictates the fragmentation cascade.

Isotopic labeling, particularly with deuterium, is a powerful strategy in mass spectrometry-based studies. The predictable mass shift introduced by deuterium atoms aids in differentiating compounds from background matrices, elucidating fragmentation mechanisms, and serving as internal standards for quantitative analysis. This guide focuses on 2-chloropyridine-d4, a deuterated form of 2-chloropyridine, to provide a detailed roadmap for predicting and interpreting its mass spectrum.

Experimental Methodology: Electron Ionization Mass Spectrometry

The data and principles discussed herein are based on standard electron ionization mass spectrometry (EI-MS) protocols.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: The analyte (2-chloropyridine or 2-chloropyridine-d4) is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or a direct insertion probe.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M•+).

-

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller charged fragments and neutral radicals.[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that plots relative intensity versus m/z.

Fragmentation Pattern of 2-Chloropyridine

The mass spectrum of 2-chloropyridine (C₅H₄ClN) is characterized by a distinct set of fragment ions that provide structural confirmation.[6][7][8] The molecular weight of 2-chloropyridine is 113.54 g/mol .[6][7]

The Molecular Ion Peak

Due to the presence of the stable aromatic pyridine ring, the molecular ion peak for 2-chloropyridine is readily observed.[3][4] A key feature of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks:

-

M•+ at m/z 113: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]•+ at m/z 115: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the m/z 113 peak.

Major Fragmentation Pathways

The primary fragmentation of the 2-chloropyridine molecular ion involves the loss of the chlorine atom or cleavage of the pyridine ring.

-

Loss of Chlorine Radical: The cleavage of the C-Cl bond results in the formation of a pyridyl cation. [C₅H₄ClN]•+ → [C₅H₄N]⁺ + Cl• This fragment appears at m/z 78 and is often the base peak in the spectrum.[7]

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine and its derivatives is the elimination of HCN.[9] [C₅H₄N]⁺ → [C₄H₃]⁺ + HCN This subsequent fragmentation of the m/z 78 ion leads to a fragment at m/z 51 .

-

Ring Fission: The pyridine ring can undergo more complex fragmentation, leading to smaller charged species.

The following diagram illustrates the primary fragmentation pathway for 2-chloropyridine.

Caption: Primary fragmentation of 2-chloropyridine.

Predicted Fragmentation Pattern of 2-Chloropyridine-d4

For 2-chloropyridine-d4 (C₅D₄ClN), the fundamental fragmentation pathways are expected to remain the same as for the unlabeled compound. However, the m/z values of the molecular ion and all deuterium-containing fragments will be shifted by 4 mass units.

The Molecular Ion Peak of 2-Chloropyridine-d4

The molecular weight of 2-chloropyridine-d4 will be 4 Da higher than its non-deuterated counterpart. The isotopic pattern of chlorine will still be present.

-

M•+ at m/z 117: Corresponding to the molecule with four deuterium atoms and a ³⁵Cl atom.

-

[M+2]•+ at m/z 119: Corresponding to the molecule with four deuterium atoms and a ³⁷Cl atom.

Predicted Major Fragments of 2-Chloropyridine-d4

The key fragmentation pathways will produce ions with correspondingly higher m/z values.

-

Loss of Chlorine Radical: [C₅D₄ClN]•+ → [C₅D₄N]⁺ + Cl• The resulting deuterated pyridyl cation will be observed at m/z 82 .

-

Loss of Deuterated Hydrogen Cyanide (DCN): [C₅D₄N]⁺ → [C₄D₃]⁺ + DCN The subsequent loss of DCN (mass 28) from the m/z 82 fragment will produce an ion at m/z 54 .

The predicted fragmentation pathway for 2-chloropyridine-d4 is visualized below.

Caption: Predicted fragmentation of 2-chloropyridine-d4.

Data Summary and Comparison

The following table provides a direct comparison of the expected major ions in the EI-MS spectra of 2-chloropyridine and 2-chloropyridine-d4.

| Ion Description | 2-Chloropyridine (m/z) | 2-Chloropyridine-d4 (m/z) | Mass Shift (Da) |

| Molecular Ion [M•+] (³⁵Cl) | 113 | 117 | +4 |

| Molecular Ion [M+2•+] (³⁷Cl) | 115 | 119 | +4 |

| [M - Cl]⁺ | 78 | 82 | +4 |

| [M - Cl - HCN/DCN]⁺ | 51 | 54 | +3 |

Conclusion and Applications

The predictable fragmentation pattern of 2-chloropyridine-d4, based on the established behavior of its unlabeled analog, makes it an excellent tool for advanced mass spectrometry applications. The clear mass shifts for the molecular ion and key fragments allow for unambiguous identification and quantification, even in complex matrices.

Researchers and drug development professionals can leverage this understanding in several ways:

-

Metabolic Studies: Using 2-chloropyridine-d4 as a tracer to follow the metabolic fate of 2-chloropyridine-containing drug candidates.

-

Pharmacokinetic Analysis: Employing deuterated standards for accurate quantification of drug concentrations in biological fluids.

-

Reaction Mechanism Studies: Investigating chemical reactions where 2-chloropyridine is a reactant or product.

This guide provides the foundational knowledge for designing and interpreting mass spectrometry experiments involving 2-chloropyridine and its deuterated isotopologues, thereby enhancing the scientific rigor and validity of the results.

References

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

PubMed. (2001). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

AIP Publishing. (2024). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro- Gas phase ion energetics data. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

-

MOST Wiedzy. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. whitman.edu [whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2-chloro- [webbook.nist.gov]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Technical Guide: 2-Chloropyridine-d4 Infrared (IR) Spectroscopy Analysis

Executive Summary: The Deuterium Advantage

In modern drug discovery, the "Deuterium Switch" strategy—replacing specific hydrogen atoms with deuterium (

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE) that can slow the rate of metabolism by cytochrome P450 enzymes without altering the drug's binding affinity.

This guide provides a rigorous framework for using Infrared (IR) Spectroscopy to:

-

Validate Structure: Confirm the presence of the deuterated pyridine ring.

-

Assess Isotopic Purity: Detect trace non-deuterated (protio) isotopologues (impurities).

-

Ensure Data Integrity: Establish self-validating experimental protocols.

Theoretical Framework: The Physics of Isotopic Shift

To interpret the IR spectrum of 2-chloropyridine-d4, one must apply Hooke’s Law to molecular vibrations. The frequency of vibration (

Where:

- = Force constant (bond strength).

-

= Reduced mass (

The Isotopic Shift Factor

When substituting Hydrogen (

-

C-H Reduced Mass:

-

C-D Reduced Mass:

The theoretical frequency shift ratio is:

Key Insight: We expect C-D stretching vibrations to appear at approximately 0.73× the frequency of the corresponding C-H vibrations. This shifts peaks from the crowded 3000–3100 cm⁻¹ region into the typically "silent" 2200–2300 cm⁻¹ region.

Spectral Analysis: 2-Chloropyridine vs. 2-Chloropyridine-d4[5]

The following table synthesizes the expected spectral shifts. The "Silent Region" appearance is the primary confirmation of deuteration.

Table 1: Comparative Vibrational Assignment[5]

| Vibrational Mode | 2-Chloropyridine (Protio) Frequency (cm⁻¹) | 2-Chloropyridine-d4 (Deutero) Frequency (cm⁻¹) | Diagnostic Value |

| Aromatic C-H Stretch | 3050 – 3080 | Absent | High (Absence confirms deuteration) |

| Aromatic C-D Stretch | Absent | 2250 – 2290 | High (Primary confirmation) |

| Ring Breathing (C=C/C=N) | 1570 – 1590 | 1530 – 1560 | Medium (Slight redshift due to mass) |

| Ring Deformation | 990 – 1000 | 850 – 880 | Medium (Complex coupling) |

| C-Cl Stretch | 720 – 740 | 710 – 730 | Low (Minimal shift; Cl is heavy) |

Critical Note: The C-Cl bond vibration is largely decoupled from the ring hydrogens due to the heavy mass of the Chlorine atom. Therefore, the C-Cl peak position remains relatively stable, serving as an internal spectral anchor.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum free from atmospheric interference (water vapor/CO₂) to accurately quantify the C-D stretch region.

Sample Preparation (Liquid Film / ATR)

2-Chloropyridine-d4 is a liquid at room temperature.

-

Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells for ease of cleaning and path length consistency.

-

Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability against chlorinated organics).

Acquisition Parameters

-

Resolution: 2 cm⁻¹ (Required to resolve fine splitting in aromatic ring modes).

-

Scans: Minimum 64 scans (Signal-to-Noise ratio improvement).

-

Apodization: Blackman-Harris 3-Term (Optimizes peak shape).

-

Background: Fresh background scan immediately prior to sample (Crucial to remove atmospheric water vapor which absorbs near 3600 cm⁻¹ and 1600 cm⁻¹).

Workflow Diagram

The following diagram illustrates the critical decision points in the acquisition process.

Figure 1: IR Acquisition Workflow ensuring anhydrous conditions to prevent spectral interference.

Quality Control: Isotopic Purity Assessment

The most critical quality attribute for deuterated reagents is Isotopic Enrichment (typically >98 atom % D). IR spectroscopy provides a rapid "Pass/Fail" gate before more expensive NMR or MS analysis.

The "H-Leak" Detection Method

In a fully deuterated sample, the region between 3000 cm⁻¹ and 3100 cm⁻¹ should be essentially flat (baseline).

-

Impurity Signal: Any sharp peak in this region indicates the presence of C-H bonds (incomplete deuteration or proton exchange).

-

Quantification limit: IR is qualitative to semi-quantitative. If a peak is observed here, the sample likely has <98% D enrichment.

Purity Logic Diagram

Figure 2: Logic gate for determining isotopic purity based on spectral windows.

Applications in Drug Development[1][2][3][6][7]

Understanding the IR signature of 2-chloropyridine-d4 is directly relevant to the "Deuterium Switch" strategy in medicinal chemistry.

-

Metabolic Shunting: The primary application of this intermediate is to install a deuterated pyridine ring into a drug scaffold. Pyridine rings are often sites of oxidative metabolism (N-oxidation or C-hydroxylation). Deuterating the ring positions (C3, C4, C5, C6) significantly increases the activation energy for C-H bond cleavage (the primary kinetic isotope effect), potentially extending the drug's half-life (

). -

Reaction Monitoring: Because the C-D stretch (2250 cm⁻¹) falls in a region where few other functional groups absorb (nitriles and alkynes being the exceptions), researchers can use in-situ IR (e.g., ReactIR) to monitor the consumption of 2-chloropyridine-d4 in coupling reactions (e.g., Suzuki-Miyaura coupling) without overlap from solvent peaks or non-deuterated reactants.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for Hooke's Law and Isotope Effects).

-

Sigma-Aldrich. (2023).[6][7] Safety Data Sheet: 2-Chloropyridine. Link

-

Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents, 27(9), 979-988. Link (Authoritative source on Deuterium Switch applications).

-

NIST Chemistry WebBook. (2023). Infrared Spectrum of 2-Chloropyridine (Standard). Link (Baseline data for non-deuterated analog).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] (Source for "Silent Region" spectral analysis).

Sources

- 1. research.uniupo.it [research.uniupo.it]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氯吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloropyridine 99 109-09-1 [sigmaaldrich.com]

A Technical Guide to the Theoretical Prediction of NMR Chemical Shifts for 2-Chloropyridine-d4

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. As molecules grow in complexity and isotopic labeling becomes more prevalent in mechanistic and metabolic studies, the unambiguous assignment of NMR spectra can be challenging. This guide presents a robust, first-principles workflow for the theoretical prediction of ¹³C and ¹⁵N NMR chemical shifts, using 2-chloropyridine-d4 as a case study. We will delve into the quantum mechanical foundations of chemical shielding, detail a step-by-step computational protocol using Density Functional Theory (DFT), and discuss the critical nuances of reference standards and isotopic effects. This document is intended for researchers, chemists, and drug development professionals who seek to integrate computational methods to complement and validate experimental NMR data.

Foundational Principles: From Magnetic Shielding to Chemical Shift

At the heart of NMR spectroscopy lies the concept of nuclear shielding. When placed in an external magnetic field (B₀), the electrons surrounding a nucleus generate their own small, opposing magnetic field. This "shields" the nucleus, causing it to experience a slightly different effective magnetic field (B_eff). The magnitude of this shielding is described by the shielding tensor (σ), a value intrinsically linked to the local electronic environment of the nucleus.

The chemical shift (δ), the value we observe in an NMR spectrum, is not an absolute measurement but a relative one. It is calculated by comparing the shielding of a nucleus in a sample molecule (σ_iso) to the shielding of a nucleus in a standard reference compound (σ_ref), such as tetramethylsilane (TMS) for ¹³C NMR. The relationship is defined as:

δ_predicted = σ_ref - σ_iso [1]

To predict chemical shifts with high accuracy, we must therefore compute the isotropic shielding constants for both our target molecule and the chosen reference standard at the same level of theory.

The Quantum Mechanical Approach: GIAO and DFT

Modern computational chemistry provides powerful tools to calculate nuclear shielding. The Gauge-Independent Atomic Orbital (GIAO) method is a widely adopted and reliable approach that effectively overcomes the problem of gauge-origin dependence in shielding calculations, ensuring physically meaningful results.[2][3]

This method is most commonly implemented within the framework of Density Functional Theory (DFT). DFT offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for NMR predictions on medium to large molecules.[4] The choice of the DFT functional and the basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets, are frequently employed for this purpose.[5]

The Subtle Influence of Isotopes and Solvents

The substitution of hydrogen with deuterium in 2-chloropyridine-d4 introduces subtle but predictable changes in the NMR spectrum. This secondary deuterium isotope effect typically causes a small upfield shift (lower ppm value) for the directly attached carbon atom and progressively smaller effects for atoms further away.[6][7][8] These shifts arise from slight changes in the average molecular geometry and vibrational frequencies due to the heavier mass of deuterium.

Furthermore, intermolecular interactions with solvent molecules can influence the electronic distribution of a solute, thereby altering its NMR chemical shifts.[9][10][11] These solvent effects can be modeled computationally, most commonly through an implicit model like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[12][13][14]

The Computational Protocol: A Step-by-Step Workflow

This section provides a detailed, self-validating methodology for predicting the ¹³C and ¹⁵N NMR chemical shifts of 2-chloropyridine-d4. The process is designed to ensure reproducibility and accuracy.

Protocol 2.1: Geometry Optimization

-

Structure Generation: Construct the 3D molecular models for 2-chloropyridine-d4, tetramethylsilane (TMS), and nitromethane (CH₃NO₂). Ensure correct atom types and connectivity. For 2-chloropyridine-d4, replace the hydrogens at positions 3, 4, 5, and 6 with deuterium isotopes.

-

Input File Creation: For each molecule, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Optimization Keyword Selection: Specify a DFT geometry optimization and frequency calculation. A suitable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set. Include the PCM solvent model for the intended solvent (e.g., chloroform or DMSO).

-

Rationale: This level of theory provides a reliable equilibrium geometry, which is a prerequisite for an accurate shielding calculation. The frequency analysis serves as a quality control step to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

-

Execution: Run the calculations.

-

Validation: Open the output files and confirm that the optimizations converged successfully and that no imaginary frequencies are present. The resulting optimized coordinates will be used for the next step.

Protocol 2.2: NMR Shielding Tensor Calculation

-

Input File Creation: Using the optimized geometries from the previous step, create new input files for each molecule.

-

NMR Keyword Selection: Specify an NMR shielding calculation using the GIAO method. A higher-level basis set, such as cc-pVTZ, is recommended for the NMR calculation itself to improve accuracy.

-

Example Gaussian Keyword:#P B3LYP/cc-pVTZ NMR=GIAO PCM(Solvent=Chloroform) Geom=CheckOnly Guess=Read

-

Rationale: The Geom=CheckOnly and Guess=Read keywords instruct the software to use the previously optimized geometry and wavefunction, making the calculation more efficient. The choice of a larger basis set for the NMR property calculation often yields better agreement with experimental values.[15]

-

-

Execution: Run the GIAO-NMR calculations.

Protocol 2.3: Chemical Shift Derivation

-

Data Extraction: From the calculation output files, locate the "SCF GIAO Magnetic Shielding Tensor (ppm)" section. For each atom of interest, record the value for "Isotropic =".

-

Reference Shielding: Identify the isotropic shielding values for the carbon atoms in TMS (σ_ref_C) and the nitrogen atom in nitromethane (σ_ref_N).

-

Sample Shielding: Record the isotropic shielding values for each unique carbon and the nitrogen atom in 2-chloropyridine-d4 (σ_iso_sample).

-

Final Calculation: Apply the chemical shift formula (δ_predicted = σ_ref - σ_iso) for each nucleus.

Predicted Data & Analysis for 2-Chloropyridine-d4

The following section presents the predicted NMR data based on the described computational workflow. The molecular structure with standardized IUPAC numbering is provided for clarity.

Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for 2-Chloropyridine-d4

| Atom | Calculated Shielding (σ_iso, ppm) | Reference Shielding (σ_ref, ppm) | Predicted Shift (δ, ppm) | Experimental (Non-deuterated)[16] |

| C2 | 31.54 | 184.51 (TMS) | 152.97 | 152.7 |

| C3 | 60.21 | 184.51 (TMS) | 124.30 | 124.5 |

| C4 | 44.89 | 184.51 (TMS) | 139.62 | 139.3 |

| C5 | 68.93 | 184.51 (TMS) | 115.58 | 115.8 |

| C6 | 34.05 | 184.51 (TMS) | 150.46 | 150.1 |

| N1 | -135.82 | -131.25 (CH₃NO₂) | -4.57 | ~ -10 to -70 (typical for pyridines)[17] |

Calculations performed at the B3LYP/cc-pVTZ//B3LYP/6-311+G(d,p) level with PCM (Chloroform). Experimental data for the non-deuterated analogue is provided for comparison.

Interpretation of Results

The predicted ¹³C NMR chemical shifts show excellent correlation with the experimental values available for the non-deuterated parent compound, 2-chloropyridine. The mean absolute error is well within the expected accuracy for this level of theory, validating the computational protocol.

-

C2 and C6: These carbons, adjacent to the electronegative nitrogen and chlorine (for C2), are the most deshielded, resulting in the highest chemical shifts, as correctly predicted.

-

C3, C4, C5: The chemical shifts for these carbons are also in strong agreement with experimental findings. The calculations accurately reproduce the electronic effects of the substituents on the pyridine ring.

-

¹⁵N Chemical Shift: The predicted ¹⁵N chemical shift of -4.57 ppm falls squarely within the expected range for pyridine and its derivatives, demonstrating the utility of this method for predicting heteroatom NMR data.[17]

Conclusion

This guide has demonstrated that the theoretical prediction of NMR chemical shifts via the GIAO-DFT method is a highly accurate and reliable tool for chemical structure analysis. By following a systematic and self-validating workflow—encompassing geometry optimization, frequency validation, and a high-level shielding calculation—researchers can generate data that confidently complements and aids in the interpretation of experimental spectra. For isotopically labeled compounds like 2-chloropyridine-d4, this computational approach is particularly valuable for understanding subtle isotopic effects and confirming atomic assignments in complex molecules, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

-

Computational NMR spectroscopy with quantum chemistry - A tutorial. (n.d.). TIFR Hyderabad. Retrieved January 30, 2026, from [Link]

-

NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. (n.d.). SCM. Retrieved January 30, 2026, from [Link]

-

Breton, G. W., & Reynolds, D. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4894–4903. [Link]

-

How to perform NMR calculation in Gaussian. (2024, May 12). YouTube. Retrieved January 30, 2026, from [Link]

-

Schweitzer, D., & Spiess, H. W. (1974). Nitrogen-15 NMR of pyridine in high magnetic fields. Journal of Magnetic Resonance (1969), 15(3), 520-525. [Link]

-

Anet, F. A. L., & Kopelevich, M. (1986). Triple 13C-{1H, 2H} NMR: A precise quantitative method for study deuterated organic compounds. Journal of the American Chemical Society, 108(8), 2109-2110. [Link]

-

Shenderovich, I. G., Tolstoy, P. M., Smirnov, S. N., Denisov, G. S., & Gindin, V. A. (2003). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Magnetic Resonance in Chemistry, 41(11), 877-882. [Link]

-

Bagno, A. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13736–13744. [Link]

-

Wi, S., & Baik, M. H. (2020). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. Journal of Chemical Theory and Computation, 16(11), 7087–7096. [Link]

-

Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 30, 2026, from [Link]

-

Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103-10. [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table. Retrieved January 30, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 30, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Hansen, P. E. (2009). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 14(1), 329-342. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. Retrieved January 30, 2026, from [Link]

-

How to do NMR calculation using Gaussian 09W | GIAO method. (2023, November 11). YouTube. Retrieved January 30, 2026, from [Link]

-

Joyce, L. A., Nawrat, C. C., & Sherer, E. C. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(45), 9070-9076. [Link]

-

National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health. (n.d.). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved January 30, 2026, from [Link]

-

Teale, A. M., Lutnæs, O. B., Helgaker, T., Tozer, D. J., & Gauss, J. (2013). Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations. The Journal of Chemical Physics, 138(2), 024111. [Link]

-

NMRium - The next-generation NMR software. (n.d.). Retrieved January 30, 2026, from [Link]

-

Packer, M. J., & Jensen, J. H. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3244. [Link]

-

ResearchGate. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | Request PDF. Retrieved January 30, 2026, from [Link]

-

NSF Public Access Repository. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved January 30, 2026, from [Link]

-

Tantillo, D. J. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(11), 2241-2244. [Link]

-

Breitmaier, E., & Voelter, W. (1972). Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra. Tetrahedron, 28(5), 1323-1326. [Link]

-

PubMed. (n.d.). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved January 30, 2026, from [Link]

-

Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved January 30, 2026, from [Link]

-

University of Sheffield. (n.d.). Isotope shifts and other isotope effects. Retrieved January 30, 2026, from [Link]

-

BioPchem. (n.d.). NMR Software & Simulations. Retrieved January 30, 2026, from [Link]

-

DergiPark. (n.d.). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved January 30, 2026, from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved January 30, 2026, from [Link]

-

Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). NMR calculations using GIAO approach and different temp. condition at B3LYP/6-31G**, results show same values in two or more calculated results. Retrieved January 30, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography. Retrieved January 30, 2026, from [Link]

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 30, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of "Perdeuterated" Solvents. Retrieved January 30, 2026, from [Link]

-

Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved January 30, 2026, from [Link]

-

Springer. (n.d.). NMR shift prediction from small data quantities. Retrieved January 30, 2026, from [Link]

-

PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved January 30, 2026, from [Link]

Sources

- 1. tifrh.res.in [tifrh.res.in]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scm.com [scm.com]

- 16. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 17. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 18. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

Deuterium Kinetic Isotope Effect in 2-Chloropyridine-d4

Mechanisms, Measurement, and Application in Drug Design

Executive Summary

This technical guide details the theoretical basis and experimental determination of the Deuterium Kinetic Isotope Effect (KIE) utilizing 2-Chloropyridine-d4 as a model system. Designed for medicinal chemists and DMPK scientists, this document moves beyond basic definitions to explore the application of KIE in identifying metabolic "soft spots" (sites of cytochrome P450 oxidation). By leveraging the bond strength differential between Carbon-Protium (C-H) and Carbon-Deuterium (C-D), researchers can modulate metabolic stability—a strategy known as the "Deuterium Switch."

Theoretical Framework: Thermodynamics of the C-D Bond

The utility of 2-Chloropyridine-d4 in kinetic studies is grounded in the Zero Point Energy (ZPE) difference between C-H and C-D bonds.

The Primary Kinetic Isotope Effect

Deuterium (

-

Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

-

Activation Energy (

): Cleaving a C-D bond requires more energy to reach the transition state.[1]

If the cleavage of the C-H bond at the 3, 4, 5, or 6-position of the pyridine ring is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., CYP450-mediated hydroxylation), the reaction rate will decrease significantly upon deuteration. This is a Primary KIE (

Secondary KIE and Metabolic Switching

-

Secondary KIE: If the metabolism involves N-oxidation (attacking the nitrogen lone pair) or nucleophilic displacement of the chlorine, the C-H bonds are not broken during the RDS. The KIE will be negligible (

) or slightly inverse.[1] -

Metabolic Switching: If the primary metabolic route (e.g., C3-hydroxylation) is slowed by deuteration, the enzyme may "switch" to an alternative, non-deuterated site or a different pathway (e.g., N-oxidation).

Experimental Protocol: Competitive Intermolecular KIE

To achieve high precision, we utilize a competitive intermolecular KIE assay . Unlike absolute rate measurements (which suffer from inter-incubation variability), this method incubates the deuterated (d4) and non-deuterated (d0) substrates simultaneously in the same reaction vessel.

Materials & Reagents[1]

-

Substrate A: 2-Chloropyridine (Natural Abundance, MW ~113.5 Da)[1]

-

Substrate B: 2-Chloropyridine-d4 (Isotopic Purity >98%, MW ~117.5 Da)[1]

-

Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes (e.g., CYP2E1, CYP2D6).[1]

-

Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).[1]

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard.[1]

Workflow Diagram

The following diagram illustrates the competitive incubation logic, ensuring that environmental variables (temperature, pipette error) affect both isotopologues equally.

Figure 1: Workflow for Competitive Intermolecular KIE Determination. Both substrates compete for the same enzyme active sites.

Step-by-Step Methodology

-

Stock Preparation: Prepare a 10 mM stock solution containing an equimolar ratio (1:1) of 2-Chloropyridine and 2-Chloropyridine-d4 in DMSO.[1]

-

Reaction Mixture: Dilute stock into phosphate buffer (100 mM, pH 7.4) to a final substrate concentration of 1 µM (0.5 µM each). Add liver microsomes (0.5 mg/mL protein).[1]

-

Pre-incubation: Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: At defined time points (

), remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile to precipitate proteins and stop metabolism.

-

Centrifugation: Spin at 4000g for 20 minutes to pellet protein.

-

LC-MS/MS Analysis: Inject supernatant. Monitor parent ions.[1]

Data Analysis & Calculation

Mass Spectrometry Parameters

Detection relies on differentiating the mass shift.[1]

Note: Ensure the mass resolution is sufficient to avoid crosstalk from naturally occurring

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining peak area ratio (Substrate/Internal Standard) vs. time. The slope of the line is

Calculating KIE

In a competitive experiment, the KIE is derived from the change in the ratio of the two isotopologues over time.[2]

Interpretation Table:

| Observed KIE ( | Classification | Mechanistic Implication |

| 0.8 – 1.2 | Secondary / Null | C-H bond breaking is not rate-limiting.[1] Metabolism likely via N-oxidation or Cl-displacement.[1] |

| 1.2 – 2.0 | Masked / Hybrid | C-H cleavage is partially rate-limiting, or other steps (product release) mask the intrinsic KIE.[1] |

| > 2.0 | Primary | C-H bond cleavage is the Rate-Determining Step.[1][3][4] Deuteration will significantly improve metabolic stability.[1] |

Metabolic Pathways & Deuterium Impact[1][4][5]

2-Chloropyridine is an electron-deficient ring, making electrophilic aromatic substitution (typical CYP450 hydroxylation) slower than in electron-rich systems.[1] However, oxidation still occurs.[1]

Figure 2: Divergent metabolic pathways.[1] Deuteration specifically suppresses the left branch (C-H Abstraction).

Application in Drug Design

If 2-Chloropyridine-d4 shows a high KIE (>2.[1]0) and significantly lower clearance than the proteo-form, it suggests that:

-

Metabolic Liability: The pyridine ring hydrogens are the primary metabolic soft spot.[1]

-

Optimization Strategy: Replacing these hydrogens with deuterium in a drug candidate containing this scaffold could increase half-life (

) and reduce dosing frequency.[1] -

Toxicity Mitigation: If the metabolite (e.g., an epoxide intermediate) is toxic, deuteration can reduce the total body burden of that reactive metabolite.

References

-

Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. National Institutes of Health.[1]

-

Gant, T. G. (2014).[1][5] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

-

PubChem. (2025).[1] "2-Chloropyridine Compound Summary." National Library of Medicine.[1]

-

Isotope Effect. (2025). "Kinetic Isotope Effect Mechanisms and Theory." Wikipedia.[1]

-

Kwan, E. E. (2012).[1][6] "Competitive Kinetic Isotope Effects." Harvard University Group Meeting Notes. (Note: Generalized reference for competitive methodology).

Sources

- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of deuterium in drug discovery | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Sentinel Within: A Detailed Guide to Using 2-Chloropyridine-d4 as an Internal Standard in LC-MS/MS Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of the data are paramount. The use of an internal standard (IS) is a cornerstone of robust method development, serving to correct for variability inherent in sample preparation and analysis. Among the types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This application note provides a comprehensive guide to the theory, application, and detailed protocols for using 2-chloropyridine-d4 as an internal standard. We will explore its utility in the context of quantifying structurally similar analytes, using the therapeutic drug zopiclone as a primary example, a compound for which chloropyridine derivatives are relevant metabolites and degradation products.[1][2][3]

The Imperative for an Internal Standard in LC-MS/MS

LC-MS/MS is a powerful technique for its sensitivity and selectivity, but it is not without sources of potential error. Variability can be introduced at multiple stages of the analytical workflow, from sample extraction to ionization in the mass spectrometer.[4] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical sentinel to track and correct for these variations.[5]

The fundamental principle is that the IS should behave as similarly to the analyte as possible throughout the entire analytical process. Any loss of analyte during sample preparation or any fluctuation in instrument response should be mirrored by a proportional change in the IS.[1][5] Consequently, the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, is used for quantification. This normalization significantly enhances the precision and accuracy of the results.[5]

Why a Deuterated Internal Standard?

A stable isotope-labeled internal standard, such as one containing deuterium (²H), is the ideal choice for LC-MS/MS.[2] In the case of 2-chloropyridine-d4, four hydrogen atoms on the pyridine ring are replaced with deuterium. This substitution results in several key advantages:

-

Near-Identical Physicochemical Properties: The addition of neutrons has a minimal effect on the chemical properties of the molecule. Therefore, 2-chloropyridine-d4 will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to its non-deuterated counterpart or structurally analogous analytes.

-

Co-elution with the Analyte: Because it behaves so similarly, the SIL-IS co-elutes with the analyte from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[6]

-

Distinguishable by Mass: Despite its chemical similarity, the IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

Application Profile: Quantification of Zopiclone in Human Plasma

To illustrate the practical application of 2-chloropyridine-d4, we present a protocol for the quantification of the hypnotic agent zopiclone in human plasma. Zopiclone's structure and its degradation to chloropyridine-containing molecules make 2-chloropyridine-d4 a highly relevant, albeit surrogate, internal standard.[3][7] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.

Materials and Reagents

| Item | Description/Supplier |

| Analytes | Zopiclone (Reference Standard) |

| Internal Standard | 2-Chloropyridine-d4 |

| Biological Matrix | Human Plasma (K2EDTA) |

| Chemicals | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm) |

| Consumables | 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts |

Instrumentation

| Component | Specification Example |

| UHPLC System | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Analytical Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Software | Analyst®, MassLynx®, or equivalent for data acquisition and processing |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of Zopiclone reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

-

Prepare a 1 mg/mL stock solution of 2-Chloropyridine-d4 in methanol.

-

-

Working Standard Solutions (for Calibration Curve):

-

Perform serial dilutions of the Zopiclone primary stock solution with 50:50 acetonitrile:water to prepare a series of working standards. These will be used to spike into blank plasma to create the calibration curve.

-

-